

# In-Depth Technical Guide to 6-(Perfluorohexyl)hexanol (CAS 161981-35-7)

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## Compound of Interest

Compound Name: 6-(Perfluorohexyl)hexanol

Cat. No.: B070216

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of **6-(Perfluorohexyl)hexanol**, a semi-fluorinated alcohol. This document is intended to be a resource for researchers, scientists, and professionals in drug development and materials science, summarizing available data, outlining potential synthetic and analytical methodologies, and discussing its expected biological interactions based on the properties of structurally related compounds.

## Chemical Identity and Physical Properties

**6-(Perfluorohexyl)hexanol** is a specialty chemical characterized by a six-carbon alkyl chain (hexanol) attached to a six-carbon perfluorinated chain (perfluorohexyl). This structure imparts unique properties to the molecule, combining the characteristics of both hydrocarbons and fluorocarbons.

Table 1: Physical and Chemical Properties of **6-(Perfluorohexyl)hexanol**

Property	Value	Source
CAS Number	161981-35-7	N/A
Molecular Formula	C <sub>12</sub> H <sub>13</sub> F <sub>13</sub> O	<a href="#">[1]</a>
Molecular Weight	420.21 g/mol	<a href="#">[1]</a>
Boiling Point	118 °C at 8.3 Torr	<a href="#">[1]</a>
Density	1.493 g/cm <sup>3</sup>	<a href="#">[1]</a>
Refractive Index	1.353	<a href="#">[1]</a>
Predicted pKa	15.17 ± 0.10	<a href="#">[1]</a>
Predicted XlogP	6	<a href="#">[1]</a>

## Spectroscopic Data

Detailed experimental spectroscopic data for **6-(Perfluorohexyl)hexanol** is not readily available in public databases. However, based on the analysis of similar fluorinated and non-fluorinated alcohols, the expected spectral characteristics can be predicted.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups of the hexanol chain. The protons closer to the electronegative perfluorohexyl group will exhibit a downfield chemical shift. The terminal hydroxymethyl protons (-CH<sub>2</sub>OH) would appear as a triplet, and the adjacent methylene group as a multiplet.
- <sup>13</sup>C NMR: The carbon NMR would show distinct signals for the six carbons of the hexanol backbone, with the carbon attached to the perfluorohexyl group being the most deshielded.
- <sup>19</sup>F NMR: The fluorine NMR spectrum would provide detailed information about the perfluorohexyl chain, with different signals corresponding to the CF<sub>2</sub> and CF<sub>3</sub> groups.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the O-H stretching of the alcohol group. Strong absorption bands in the 1000-1300 cm<sup>-1</sup> region would be characteristic of C-F stretching vibrations.

- Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show fragmentation patterns involving the loss of water (M-18), and cleavage of the C-C bonds in the alkyl chain. The molecular ion peak may or may not be prominent.

## Experimental Protocols

### Synthesis of **6-(Perfluorohexyl)hexanol**

A plausible synthetic route to **6-(Perfluorohexyl)hexanol** involves the free-radical addition of perfluorohexyl iodide to a hexenol derivative. While a detailed, peer-reviewed protocol for this specific compound is not available, a general procedure can be outlined based on established methods for the synthesis of semi-fluorinated alkanes.

Reaction Scheme:

General Protocol:

- Reaction Setup: In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, a solution of 5-hexen-1-ol in a suitable solvent (e.g., a mixture of t-butanol and water) is prepared.
- Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is added to the solution.
- Addition: Perfluorohexyl iodide is added dropwise to the reaction mixture at an elevated temperature (typically 70-90 °C).
- Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
- Workup: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether) and water.
- Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **6-(Perfluorohexyl)hexanol**.

### Diagram of Synthetic Workflow:



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A generalized workflow for the synthesis of **6-(Perfluorohexyl)hexanol**.

## Analytical Methods

The purity and identity of **6-(Perfluorohexyl)hexanol** can be assessed using standard analytical techniques.

- Gas Chromatography (GC): GC with a flame ionization detector (FID) is a suitable method for determining the purity of the compound. A non-polar capillary column would be appropriate for this analysis.
- High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can also be used for purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR are essential for confirming the structure of the synthesized product.
- Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.

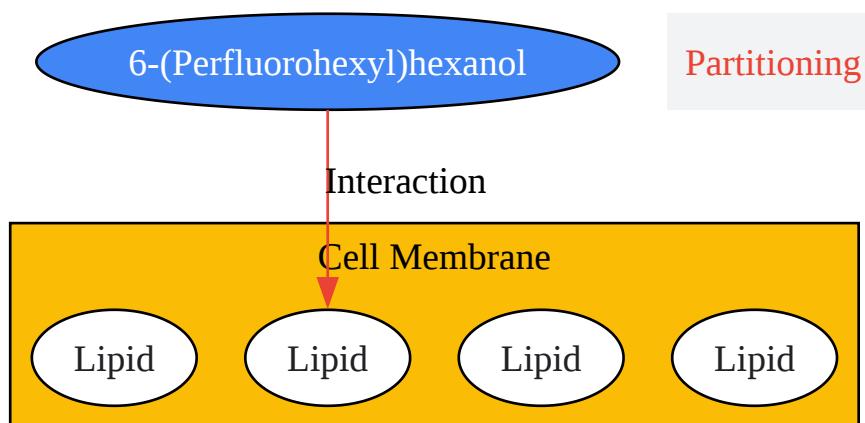
## Biological Activity and Signaling Pathways

There is currently no specific data available in the scientific literature regarding the biological activity, cytotoxicity, or metabolic pathways of **6-(Perfluorohexyl)hexanol**. However, based on studies of other fluorinated alcohols and semi-fluorinated alkanes, some general predictions can be made.

## Potential Membrane Interactions

Semi-fluorinated alkanes are known to self-assemble and can interact with lipid membranes. The amphiphilic nature of **6-(Perfluorohexyl)hexanol**, with its polar alcohol head and non-polar hydrocarbon and fluorocarbon tails, suggests it could partition into cell membranes. This partitioning could potentially alter membrane properties such as fluidity and permeability.[2]

Diagram of Potential Membrane Interaction:



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Hypothesized partitioning of the molecule into a lipid bilayer.

## Toxicology Profile

The toxicology of fluorotelomer alcohols has been studied, and these compounds can be metabolized *in vivo* to form persistent perfluorinated carboxylic acids (PFCAs). While the metabolic fate of **6-(Perfluorohexyl)hexanol** is unknown, it is plausible that it could undergo biotransformation. Given the general concerns about the persistence and potential toxicity of some fluorinated compounds, appropriate safety precautions should be taken when handling this chemical.

## Conclusion

**6-(Perfluorohexyl)hexanol** is a unique semi-fluorinated alcohol with potential applications in materials science and as a building block in organic synthesis. While comprehensive data on its physical, chemical, and biological properties are still lacking, this guide provides a summary of the available information and outlines expected characteristics and methodologies based on related compounds. Further research is needed to fully elucidate the properties and potential

applications of this compound, particularly in the areas of biological activity and toxicology. Researchers and drug development professionals should proceed with appropriate caution, considering the potential for this compound to interact with biological systems and its unknown metabolic fate.

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## References

- 1. PubChemLite - 6-(perfluorohexyl)hexanol (C<sub>12</sub>H<sub>13</sub>F<sub>13</sub>O) [pubchemlite.lcsb.uni.lu]
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